Molecular Architecture and Unsaturation: (E)-Imine vs. Reduced Amine Analogs
(E)-[(furan-2-yl)methyl][(furan-2-yl)methylidene]amine (CAS 1803102-41-1) is an unsaturated (E)-imine (Schiff base) with a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . In contrast, bis(furan-2-ylmethyl)amine (CAS 18240-50-1), a frequently considered alternative, is a saturated secondary amine with a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol [1]. The two additional hydrogen atoms in the reduced analog eliminate the planar, conjugated imine system, fundamentally altering its electronic properties, spectroscopic signatures, and chemical reactivity. This structural difference results in a mass differential of 2.02 Da, which is critical for accurate mass spectrometric identification and quantification in impurity profiling.
| Evidence Dimension | Molecular Formula and Mass |
|---|---|
| Target Compound Data | C₁₀H₉NO₂; 175.18 g/mol |
| Comparator Or Baseline | bis(furan-2-ylmethyl)amine: C₁₀H₁₁NO₂; 177.20 g/mol |
| Quantified Difference | Δ2.02 Da; Δ2 hydrogen atoms |
| Conditions | Calculated from molecular structure |
Why This Matters
This mass difference ensures distinct chromatographic and mass spectrometric peaks, preventing misidentification in furosemide impurity profiling and ensuring regulatory compliance.
- [1] Molbase. (2025). bis(furan-2-ylmethyl)amine (CAS 18240-50-1). View Source
